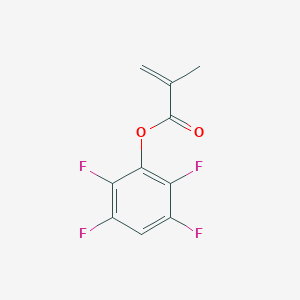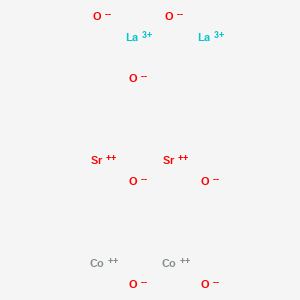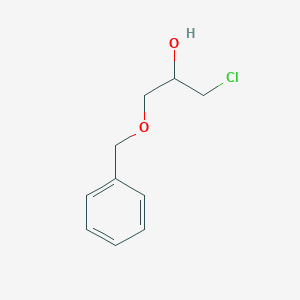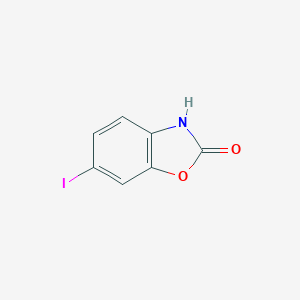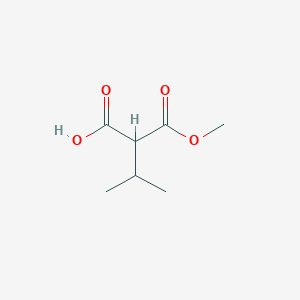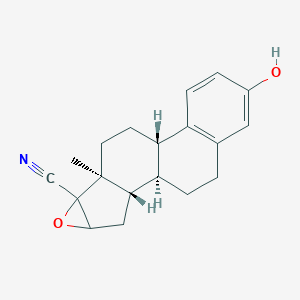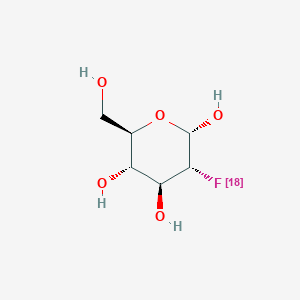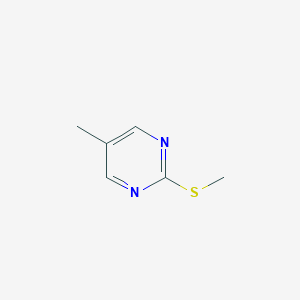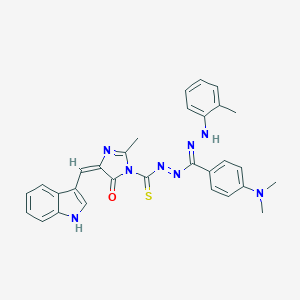![molecular formula C12H14O3 B008687 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one CAS No. 19835-58-6](/img/structure/B8687.png)
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one, also known as HOCPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the family of cyclohexenone derivatives and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one is not fully understood, but it is believed to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a receptor that is involved in the transmission of pain signals and the regulation of inflammation. 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been shown to bind to TRPV1 and inhibit its activity, thereby reducing pain and inflammation.
Effets Biochimiques Et Physiologiques
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, making it a suitable compound for further research. However, there are also limitations to the use of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one. One potential area of research is the development of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the investigation of the potential use of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with 1,3-cyclopentadiene in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclopentenone intermediate, which is then subjected to a series of chemical transformations to yield 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one. The synthesis of 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit analgesic properties in animal models of acute and chronic pain. 3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.
Propriétés
Numéro CAS |
19835-58-6 |
|---|---|
Nom du produit |
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one |
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-hydroxy-2-[(5-oxocyclopenten-1-yl)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14O3/c13-10-4-1-3-8(10)7-9-11(14)5-2-6-12(9)15/h3,14H,1-2,4-7H2 |
Clé InChI |
SZQAVFDYDMLQFT-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C(=O)C1)CC2=CCCC2=O)O |
SMILES canonique |
C1CC(=C(C(=O)C1)CC2=CCCC2=O)O |
Synonymes |
3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



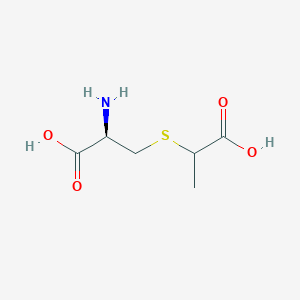
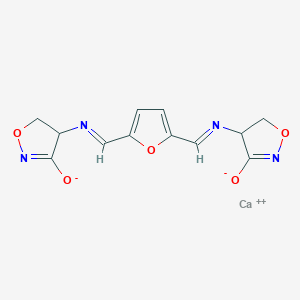
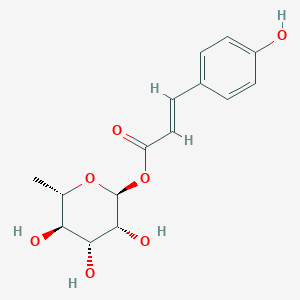
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
